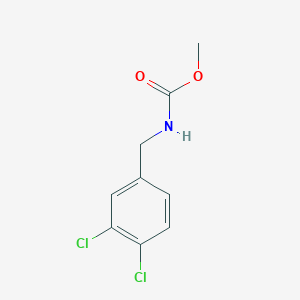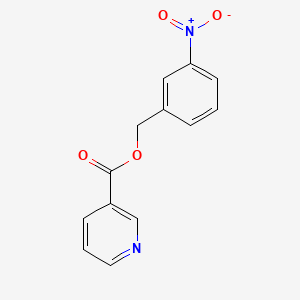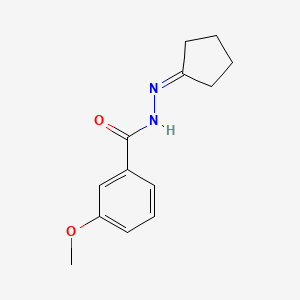
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminocarbonothioyl)-N-phenylhydrazinecarboxamide, also known as ACPHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACPHC belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In addition, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to exhibit antiviral activity by inhibiting the replication of the hepatitis C virus. 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has also been shown to exhibit antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide. One area of research is the development of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide derivatives with improved solubility and selectivity for specific biological targets. Another area of research is the investigation of the mechanism of action of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide and its derivatives. Finally, the potential applications of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide in material science, such as the synthesis of metal nanoparticles, warrant further investigation.
In conclusion, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide is a promising chemical compound that has shown potential applications in various fields. Its synthesis method is relatively simple, and it exhibits diverse biological activities. Further research on 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide and its derivatives is needed to fully understand its mechanism of action and to develop more selective and effective compounds for specific biological targets.
Métodos De Síntesis
The synthesis of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide involves the reaction of 2-acetylpyridine with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with phenylhydrazine to yield 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide. The chemical structure of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide is shown below:
Aplicaciones Científicas De Investigación
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to exhibit anticancer, antiviral, and antimalarial activities. In biochemistry, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been used as a chelating agent for metal ions and as a fluorescent probe for detecting DNA. In material science, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been used as a precursor for the synthesis of metal nanoparticles.
Propiedades
IUPAC Name |
1-(carbamothioylamino)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c9-7(14)11-12-8(13)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,14)(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQBKUUDVKIFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873830 |
Source


|
| Record name | 2-(Aminothioxomethyl)-N-phenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide | |
CAS RN |
10153-17-0 |
Source


|
| Record name | 2-(Aminothioxomethyl)-N-phenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)


![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)



![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5809898.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)